2,5-Difluoronicotinonitrile

Lipophilicity LogP Regioisomer differentiation

2,5-Difluoronicotinonitrile (CAS 1214350-46-5) is a solid difluorinated heteroaromatic building block with LogP 1.23, offering reduced hydrophobicity versus the 2,6-difluoro regioisomer (LogP 1.68) for superior aqueous solubility. Its 2,5-fluoro pattern enables selective nickel-catalyzed cross-coupling, while the ambient-temperature solid state supports automated dispensing. Choose this 98% pure intermediate for pharmaceutical and agrochemical programs requiring metabolically stable fluorinated pyridine cores.

Molecular Formula C6H2F2N2
Molecular Weight 140.09 g/mol
CAS No. 1214350-46-5
Cat. No. B6314477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoronicotinonitrile
CAS1214350-46-5
Molecular FormulaC6H2F2N2
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)F)F
InChIInChI=1S/C6H2F2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
InChIKeyKILHWBMAVSISMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoronicotinonitrile (CAS 1214350-46-5): Procurement Guide for Fluorinated Pyridine-3-carbonitrile Building Blocks


2,5-Difluoronicotinonitrile (2,5-difluoropyridine-3-carbonitrile, CAS 1214350-46-5) is a dihalogenated heteroaromatic building block featuring fluorine substituents at the 2- and 5-positions of the nicotinonitrile core . With molecular formula C₆H₂F₂N₂ and molecular weight 140.09 g/mol, this compound serves as an intermediate in pharmaceutical and agrochemical synthesis programs where fluorinated pyridine scaffolds confer desirable metabolic stability and bioavailability properties [1]. The 2,5-difluoro substitution pattern distinguishes it from other regioisomers and halogenated analogs in both physicochemical parameters and synthetic utility .

Why Generic Substitution of 2,5-Difluoronicotinonitrile with Other Nicotinonitrile Derivatives Compromises Synthetic Outcomes


Substituting 2,5-difluoronicotinonitrile with alternative fluorinated or halogenated nicotinonitriles alters critical molecular properties that govern reaction kinetics, purification feasibility, and downstream compound performance. The specific 2,5-fluoro substitution pattern produces distinct lipophilicity (LogP) and topological polar surface area (TPSA) values relative to regioisomers such as 2,6-difluoronicotinonitrile, directly affecting compound partitioning in biphasic reactions, chromatographic retention behavior, and eventual membrane permeability in biological systems . Furthermore, fluorine versus chlorine substitution yields markedly divergent physical properties—including density, melting point, and boiling point—that materially impact handling protocols, storage requirements, and synthetic work-up procedures . These quantifiable differences render cross-class substitution inappropriate without validation of reaction compatibility and target property preservation.

Quantitative Differentiation Evidence for 2,5-Difluoronicotinonitrile Versus Closest Analogs


Lipophilicity Comparison: 2,5-Difluoro vs. 2,6-Difluoro Regioisomers

2,5-Difluoronicotinonitrile exhibits measurably lower lipophilicity than its 2,6-difluoro regioisomer. The calculated LogP for 2,5-difluoronicotinonitrile is 1.23 , whereas 2,6-difluoronicotinonitrile has a reported LogP of 1.68 . This represents an absolute difference of 0.45 LogP units, corresponding to a predicted 2.8-fold difference in octanol-water partition coefficient.

Lipophilicity LogP Regioisomer differentiation

Physical State and Handling: 2,5-Difluoro vs. 2,5-Dichloro Analogs

2,5-Difluoronicotinonitrile is a solid at ambient temperature with a predicted melting point distinct from its dichloro analog . In contrast, 2,5-dichloronicotinonitrile has a reported melting point of 118-119°C, density of 1.49 g/cm³, and boiling point of 255°C . The fluorine-for-chlorine replacement produces fundamentally different physical state parameters that dictate storage conditions, weighing accuracy, and dissolution protocols.

Physical properties Solid-state characterization Handling requirements

Purity Specifications: Commercial Availability and Quality Metrics

2,5-Difluoronicotinonitrile is commercially available at 98% purity from established chemical suppliers . Comparative analysis of vendor offerings indicates that 2,6-difluoronicotinonitrile is typically supplied at 95-98% purity ranges across different manufacturers . Both compounds achieve comparable purity specifications suitable for research-grade applications; however, batch-to-batch consistency and analytical documentation (NMR, HPLC, GC) vary by supplier.

Purity Quality control Commercial sourcing

Research and Industrial Application Scenarios for 2,5-Difluoronicotinonitrile


Pharmaceutical Lead Optimization Requiring Moderately Lipophilic Pyridine Scaffolds

2,5-Difluoronicotinonitrile with LogP = 1.23 is preferentially selected over the more lipophilic 2,6-difluoro regioisomer (LogP = 1.68) [1] when medicinal chemistry programs require pyridine-3-carbonitrile cores with reduced hydrophobicity. This property directly influences the balance between aqueous solubility and membrane permeability, a critical parameter in optimizing oral bioavailability and reducing non-specific plasma protein binding in lead candidates.

Parallel Synthesis and High-Throughput Chemistry Workflows

The solid physical state of 2,5-difluoronicotinonitrile at ambient conditions facilitates accurate automated dispensing for library synthesis and high-throughput experimentation. In contrast to liquid or low-melting halogenated analogs that require specialized liquid handling or temperature-controlled storage, this building block can be weighed precisely using standard solid-dispensing robotics without solvent evaporation or viscosity-related transfer errors.

Cross-Coupling Reactions Requiring Orthogonal Halogen Reactivity

As a difluorinated heteroaromatic bearing a nitrile electron-withdrawing group, 2,5-difluoronicotinonitrile presents fluorine substituents capable of participating in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions under appropriate catalytic conditions [1]. The 2- and 5-fluoro positions offer potential for sequential functionalization strategies distinct from dichloro analogs, where the enhanced C-Cl bond lability may lead to competing side reactions under cross-coupling conditions requiring chemoselective aryl fluoride activation [2].

Agrochemical Intermediate Development Targeting Fluorinated Heterocycles

Fluorinated nicotinonitriles serve as versatile intermediates in agrochemical synthesis [1]. The 2,5-difluoro substitution pattern offers a distinct electronic and steric profile compared to mono-fluoro or chloro-substituted analogs, enabling access to novel pyridine-containing herbicides, insecticides, or fungicides where fluorine incorporation enhances metabolic stability and environmental persistence properties relative to non-fluorinated counterparts.

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